2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-[[4-(dimethylamino)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19(2)12-7-5-11(6-8-12)10-18-15(20)13-4-3-9-17-14(13)16/h3-9H,10H2,1-2H3,(H2,16,17)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGVHSCAEUSTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the pyridine derivative with an appropriate amine, such as 2-amino-3-pyridinecarboxylic acid.
Attachment of the Dimethylamino Benzyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- This compound serves as a versatile building block for synthesizing complex organic molecules. Its structure allows for various modifications, making it useful in creating derivatives with specific properties.
- Example: The compound has been utilized in the synthesis of novel inhibitors targeting various enzymes, demonstrating its utility in drug design and development.
Coordination Chemistry
- It acts as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can exhibit unique electronic and photophysical properties, making them suitable for applications in catalysis and materials science.
Biological Applications
Antimicrobial and Antiviral Properties
- Research indicates that 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide exhibits antimicrobial and antiviral activities. Studies have shown its effectiveness against various pathogens.
- Case Study: A study published in Bioorganic & Medicinal Chemistry investigated the compound's activity against bacterial strains and demonstrated significant inhibition, suggesting potential use as an antimicrobial agent .
Anticancer Activity
- The compound has been studied for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells.
- Research Findings: In vitro studies have shown that derivatives of this compound can selectively target cancer cell lines while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
Medical Applications
Therapeutic Agent Development
- Ongoing research explores the potential of this compound as a therapeutic agent for various diseases. Its role as an enzyme inhibitor or receptor modulator is particularly promising.
- Example: Investigations into its use as a neuronal nitric oxide synthase inhibitor have shown that modifications to the compound can enhance selectivity and potency, which is crucial for treating neurodegenerative diseases .
Drug Formulation
- The compound's unique chemical properties make it suitable for formulation into drug delivery systems. Its ability to penetrate biological membranes enhances its potential efficacy as a therapeutic agent.
Industrial Applications
Material Science
- In industrial applications, this compound is explored for developing new materials such as polymers and dyes. Its chemical structure allows it to impart specific characteristics to these materials.
| Application Area | Specific Use Cases |
|---|---|
| Organic Synthesis | Building block for drug development |
| Coordination Chemistry | Ligand for metal complexes |
| Antimicrobial Research | Inhibition of bacterial growth |
| Cancer Research | Induction of apoptosis in cancer cells |
| Drug Development | Neuronal nitric oxide synthase inhibitors |
| Material Science | Development of polymers and dyes |
Mechanism of Action
The mechanism of action of 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological system and target involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () describes Sodium 5-[4-dimethylamino-1-(4-dimethylaminocyclohexa-2,5-dienylidene)benzyl]-6-hydroxy-7-sulfonato-naphthalene-2-sulfonate (C.A.S. 860-22-0), a sulfonated naphthalene derivative with dimethylamino and cyclohexadienylidene substituents. While both compounds share a dimethylamino-substituted benzyl group, their core structures and functional groups differ significantly:
| Property | 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide | Sodium naphthalene sulfonate derivative (C.A.S. 860-22-0) |
|---|---|---|
| Core Structure | Pyridine ring | Naphthalene ring with sulfonate groups |
| Key Functional Groups | Amino, carboxamide, dimethylaminobenzyl | Hydroxy, sulfonate, cyclohexadienylidene, dimethylamino |
| Solubility | Likely moderate in polar aprotic solvents (e.g., DMSO) | High water solubility due to sulfonate groups |
| Applications | Hypothesized kinase inhibition (structural analogy) | Textile dye (historical use as a green dye) |
| Synthetic Complexity | Moderate (amide coupling, benzylation) | High (multiple sulfonation and conjugation steps) |
Key Differences:
- Structural Backbone : The pyridine-based compound is smaller and less polar than the naphthalene sulfonate derivative, which has extensive conjugation and ionic sulfonate groups .
- Reactivity : The carboxamide group in the pyridine compound may participate in hydrogen bonding, while the sulfonate groups in the naphthalene derivative enhance solubility and ionic interactions.
- Historical Context : The naphthalene derivative (C.A.S. 860-22-0) was historically used as a dye, whereas the pyridine carboxamide lacks documented industrial applications in the provided evidence.
Research Findings and Limitations
No direct studies on this compound are cited in the provided evidence. Comparisons are inferred solely from structural analogs like the naphthalene sulfonate compound. Key gaps include:
- Lack of biological activity data for the pyridine carboxamide.
- No thermodynamic or kinetic stability measurements.
- Limited synthetic protocols or spectroscopic characterization.
Biological Activity
2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications.
The compound features a pyridine ring substituted with an amino group and a dimethylaminobenzyl moiety. The presence of these functional groups is crucial for its biological activity, influencing its interaction with various molecular targets.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are as follows:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal activity has been observed against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
2. Anticancer Properties
The compound has shown promise in anticancer research, particularly as a potential inhibitor of specific cancer-related enzymes and pathways. Its mechanism involves the inhibition of protein kinases, which play a crucial role in cell proliferation and survival .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : It binds to the active sites of specific enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular responses .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in different biological assays:
- A study demonstrated that derivatives of this compound exhibited selective inhibition against human neuronal nitric oxide synthase (hnNOS), suggesting potential applications in neurological disorders .
- Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications at the pyridine ring significantly influenced biological potency .
Q & A
Basic: How can researchers confirm the molecular structure and purity of 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide?
Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD is critical for resolving bond angles, torsion angles, and spatial arrangements. For pyridine-carboxamide analogs, hydrogen-bonding networks between amide groups and aromatic systems are often key to stability .
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify substituent positions. For example, the dimethylamino group’s singlet (~δ 2.8–3.2 ppm) and pyridine ring protons (δ 7.5–8.5 ppm) should be distinct .
- High-Performance Liquid Chromatography (HPLC): Purity ≥98% (HPLC) is standard for research-grade material. Use reverse-phase C18 columns with acetonitrile/water gradients and UV detection at 254 nm .
Basic: What synthetic strategies are employed for synthesizing pyridine-3-carboxamide derivatives?
Methodological Answer:
- Multi-Step Coupling Reactions:
- Intermediate Preparation: Synthesize the pyridine-3-carboxylic acid derivative via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Amide Bond Formation: Use coupling agents like HATU or EDC/HOBt with 4-(dimethylamino)benzylamine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Advanced: How can computational methods optimize reaction conditions for this compound?
Methodological Answer:
- Reaction Path Search (ICReDD Methodology):
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and intermediates. Focus on amide bond formation energetics .
- Data-Driven Optimization: Apply machine learning to predict optimal solvents (e.g., DMF vs. THF) and temperatures. For example, higher yields may occur at 80–100°C due to reduced activation energy .
- Case Study: A pyrimidine-carboxamide analog achieved 85% yield after computational screening identified tert-butanol as a stabilizing solvent .
Advanced: How should researchers address discrepancies in reported bioactivity data?
Methodological Answer:
- Reproducibility Framework:
- Cross-Validation: Combine enzymatic assays (e.g., kinase inhibition) with cellular viability assays (MTT/WST-1) to confirm target specificity .
Advanced: What analytical techniques characterize the compound’s stability under physiological conditions?
Methodological Answer:
-
Forced Degradation Studies:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS; pyridine ring oxidation is a common pathway .
- Photostability: Expose to UV light (320–400 nm) and quantify degradation products using diode-array detection. The dimethylamino group may undergo N-demethylation .
-
Data Table Example:
Condition Degradation (%) Major Product pH 7.4, 72h 12% N-Oxide derivative UV light, 48h 28% Demethylated analog
Advanced: How to design in vitro studies accounting for the compound’s solubility limitations?
Methodological Answer:
- Solvent Selection:
- Critical Parameters: Measure partition coefficient (logP) via shake-flask method (expected logP ~2.5 for this compound) to predict membrane permeability .
Advanced: What strategies validate target engagement in cellular assays?
Methodological Answer:
- Orthogonal Assays:
- Data Interpretation: Use Z’-factor >0.5 to ensure assay robustness. Include positive controls (e.g., known kinase inhibitors) for benchmarking .
Advanced: How do structural modifications (e.g., trifluoromethyl groups) impact physicochemical properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
